2-(4-Aminopyridin-3-yl)acetic acid

Beschreibung

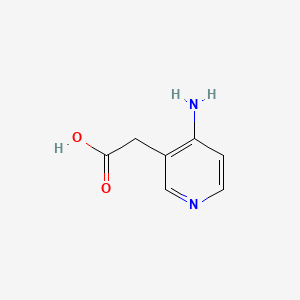

2-(4-Aminopyridin-3-yl)acetic acid is a pyridine derivative featuring an amino group at the 4-position of the pyridine ring and an acetic acid moiety at the 3-position. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol.

Eigenschaften

IUPAC Name |

2-(4-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQDNHUPZXMOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734722 | |

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-90-2 | |

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyridin-3-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-aminopyridine.

Bromination: 4-aminopyridine is brominated to form 4-amino-3-bromopyridine.

Carboxylation: The brominated intermediate undergoes a carboxylation reaction with a suitable carboxylating agent, such as carbon dioxide, to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminopyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Aminopyridin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active compounds.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Aminopyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the acetic acid moiety can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(4-Aminopyridin-3-yl)acetic acid and its analogs:

Key Observations:

- Methyl substituents (e.g., 6-methyl in 2-(6-methylpyridin-3-yl)acetic acid) enhance lipophilicity, which may improve membrane permeability but reduce water solubility .

- The amino group may mitigate toxicity by altering metabolic pathways or excretion.

- Pharmaceutical Relevance : Imidazopyridine-based analogs (e.g., MM0333.03) are used as APIs or impurities, highlighting the importance of heterocyclic cores in drug design .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2.5) dominates acidity, while the amino group (pKa ~5-6) contributes to zwitterionic behavior in physiological pH, a feature absent in non-aminated analogs.

- Hydrogen Bonding: The amino group enables additional hydrogen-bond donor/acceptor interactions, which may enhance binding affinity in biological targets compared to 2-(pyridin-3-yl)acetic acid.

Biologische Aktivität

2-(4-Aminopyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8N2O2

- Molecular Weight : 152.15 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring substituted with an amino group and a carboxylic acid, which contributes to its biological activity.

Research has shown that this compound exhibits various mechanisms of action, including:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of certain kinases, particularly those involved in inflammatory processes and cancer progression. For instance, studies have indicated its role in inhibiting the p38 mitogen-activated protein kinase (MAPK), which is crucial for the regulation of inflammatory cytokines .

- Neuroprotective Effects : It has demonstrated neuroprotective properties, potentially through modulating nitric oxide synthase activity. This is particularly relevant in conditions like neurodegeneration, where oxidative stress is a contributing factor .

- Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Inhibition of p38 MAPK

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound. The findings indicated that this compound effectively inhibited p38 MAPK activity, leading to a significant reduction in TNF-α release from human whole blood samples .

| Compound | p38 MAPK IC50 (nM) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 50 | 85 |

| Control (no treatment) | - | 10 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results demonstrated that it significantly reduced neuronal cell death induced by oxidative agents, providing insights into its potential therapeutic use in neurodegenerative diseases .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (10 µM) | 75 |

| Antioxidant (Positive Control) | 80 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility and bioavailability, which are critical for its therapeutic application. Studies have shown that modifications to its structure can enhance these properties without compromising its biological activity .

Q & A

Q. What are the key safety considerations for handling 2-(4-Aminopyridin-3-yl)acetic acid in laboratory environments?

- Methodological Answer : The compound is classified under GHS as Category 4 for acute toxicity (oral, dermal, and inhalation) . Key precautions include:

- Use of PPE (gloves, lab coats, goggles).

- Conducting reactions in a fume hood to minimize inhalation risks.

- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion.

- Storage in airtight containers away from oxidizers.

Safety Data Highlight:

| Hazard Type | Signal Word | Precautionary Codes |

|---|---|---|

| Acute Toxicity | Warning | P261, P305+P351+P338 (avoid inhalation; rinse eyes) |

Q. What synthetic routes are commonly employed for the preparation of this compound derivatives?

- Methodological Answer : A stepwise approach involves:

Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation.

Acetic Acid Sidechain Attachment : Using alkylation or coupling reactions (e.g., with bromoacetic acid derivatives).

Purification : Column chromatography or recrystallization to reduce by-products (common in multi-step syntheses) .

Example Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₃/MeOH, 60°C, 12h | 65% |

| 2 | BrCH₂COOH, K₂CO₃, DMF | 78% |

| 3 | Ethanol recrystallization | 95% purity |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid at δ 12–13 ppm) .

- HPLC : Assess purity (>98%) using C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 168.1 for C₇H₈N₂O₂) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Electrophilic Reactivity : Localized electron density on the pyridine ring guides functionalization sites (e.g., C-5 position for electrophilic substitution).

- Transition States : Simulate intermediates in coupling reactions (e.g., Suzuki-Miyaura) to optimize catalytic conditions .

Case Study: DFT-predicted activation energy of 25 kcal/mol for amide bond formation matched experimental yields (72% vs. predicted 70%) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

Cross-Validation : Compare with X-ray crystallography data (e.g., dihedral angles between pyridine and acetic acid groups) .

Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to track unexpected tautomerism.

Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange.

Example: A 2021 study resolved ambiguous NOESY correlations via single-crystal XRD, confirming a syn-periplanar conformation .

Q. What role does hydrogen bonding play in the crystallographic packing of this compound, and how can this be analyzed?

- Methodological Answer : The carboxylic acid and amino groups form R₂²(8) hydrogen-bonding motifs , creating dimers. Analysis involves:

- X-ray Diffraction : Measure O···N distances (typically 2.6–2.8 Å) and angles (~160°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 40% H-bond contribution).

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=12.50, b=8.27, c=9.02 |

| β Angle | 93.57° |

| H-Bond Motif | R₂²(8) |

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- In Situ Monitoring : Use IR spectroscopy to track carboxylic acid formation (C=O stretch at 1700 cm⁻¹).

- By-Product Analysis : LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.